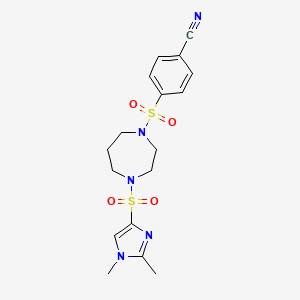

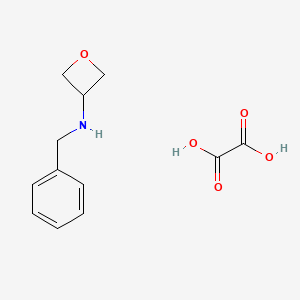

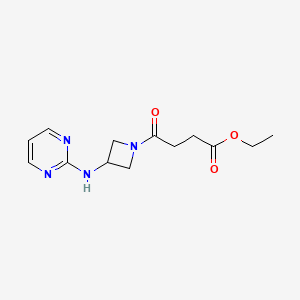

4-((4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)benzonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Imidazoles are a type of heterocyclic compound. These structures are key components to functional molecules that are used in a variety of everyday applications . The specific compound you mentioned seems to be a complex derivative of imidazole, but without more specific information or context, it’s difficult to provide a detailed description.

Synthesis Analysis

Recent advances in the synthesis of imidazoles have focused on regiocontrolled synthesis of substituted imidazoles . The bonds constructed during the formation of the imidazole and the resultant substitution patterns around the ring are key considerations in these methodologies .

Molecular Structure Analysis

The molecular structure of imidazole derivatives can vary widely depending on the specific substitutions present. For example, 4-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]thiomorpholine has a molecular weight of 261.37 .

Physical And Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives can vary widely. For instance, 4-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]thiomorpholine is a powder at room temperature .

科学的研究の応用

Environmental Impact and Transformation Products

- Microbially Mediated Abiotic Transformation : Research on sulfamethoxazole (SMX), a sulfonamide antibiotic, has revealed insights into its environmental behavior, particularly under denitrifying conditions. This study highlighted the formation of transformation products, underscoring the significance of understanding such processes in environmental studies (Nödler et al., 2012).

Synthesis and Reactivity

- Dansyl Group Introduction into Peptides and Proteins : The synthesis of dansyl derivatives illustrates the reactivity of specific sulfonyl compounds towards amino acids in proteins and peptides, offering a method for biochemical modifications (Buchta & Fridkin, 1985).

- Diazotransfer Reagents : Studies on imidazole-1-sulfonyl azide and its salts demonstrate their utility in converting primary amines to azides, a crucial step in the synthesis of many organic compounds (Potter et al., 2016).

Novel Compounds Synthesis

- Microwave Synthesis of Imidazolidines : The creation of imidazolidines bearing the benzothiazole moiety and their preliminary assessment for antibacterial action showcase the potential of such compounds in developing new antimicrobials (Abood et al., 2018).

- Solid-phase Synthesis of Benzodiazepinones : This research outlines a method for the solid-phase synthesis of benzodiazepinones, indicating the versatility of sulfonyl-containing compounds in medicinal chemistry (Fülöpová et al., 2012).

Antimicrobial Activity

- Sulfonamide-Based Heterocyclic Compounds : The synthesis and evaluation of sulfonamide-based heterocyclic compounds for antimicrobial properties highlight the ongoing interest in such structures for therapeutic applications (Darwish et al., 2014).

Safety and Hazards

将来の方向性

The field of imidazole synthesis continues to evolve, with ongoing research into new synthetic methodologies and applications . Future challenges include improving the functional group compatibility of the process and expanding the scope of achievable substitution patterns around the imidazole ring .

特性

IUPAC Name |

4-[[4-(1,2-dimethylimidazol-4-yl)sulfonyl-1,4-diazepan-1-yl]sulfonyl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N5O4S2/c1-14-19-17(13-20(14)2)28(25,26)22-9-3-8-21(10-11-22)27(23,24)16-6-4-15(12-18)5-7-16/h4-7,13H,3,8-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXSSLYMJLFHPQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CN1C)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N5O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-butoxyphenyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide](/img/structure/B2555066.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-7-methoxybenzofuran-2-carboxamide hydrochloride](/img/structure/B2555079.png)

![5-(3,5-dimethoxyphenyl)-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2555080.png)

![Benzyl N-(2-{2-[2-(chlorosulfonyl)ethoxy]ethoxy}ethyl)carbamate](/img/structure/B2555081.png)